An In-depth Technical Guide to N-Phthaloyl-DL-glutamic Anhydride: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Phthaloyl-DL-glutamic Anhydride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of N-Phthaloyl-DL-glutamic anhydride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and effective utilization of this important chemical intermediate.
Introduction: A Molecule of Historical Significance and Continued Relevance
N-Phthaloyl-DL-glutamic anhydride, a derivative of glutamic acid, holds a significant place in the annals of medicinal chemistry. Historically, it is most recognized as a key intermediate in the synthesis of thalidomide, a drug infamous for its teratogenic effects but later repurposed for treating conditions like leprosy and multiple myeloma.[1][2] Beyond this historical context, N-Phthaloyl-DL-glutamic anhydride continues to be a valuable reagent in organic synthesis, particularly in the fields of peptide chemistry and the development of novel therapeutics.[3][4] Its unique structural features, combining a phthalimide group and a glutamic anhydride moiety, confer a distinct reactivity profile that enables its use as a versatile building block.
This guide will delve into the fundamental properties of N-Phthaloyl-DL-glutamic anhydride, provide a detailed protocol for its synthesis, and explore its applications, offering a robust resource for laboratory and developmental work.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, characterization, and application in synthetic chemistry.
Physical Properties
N-Phthaloyl-DL-glutamic anhydride is a white to off-white crystalline solid under standard laboratory conditions.[3][5] The crystalline nature of the compound contributes to its stability and ease of handling.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉NO₅ | [6][] |
| Molecular Weight | 259.21 g/mol | [3][6] |
| Appearance | White to almost white crystalline powder | [3][5] |
| Melting Point | 197-201 °C | [3][8][9] |
| Solubility | Soluble in dioxane | [10] |
| CAS Number | 3343-28-0 | [6] |
It is worth noting that slight variations in the reported melting point exist across different suppliers (e.g., 202-208 °C), which may be attributable to differences in purity and the analytical method employed.[3][5] A narrow melting point range is indicative of high purity.[3]
Chemical Properties and Reactivity
The chemical behavior of N-Phthaloyl-DL-glutamic anhydride is dictated by the two key functional groups present in its structure: the phthalimide group and the cyclic anhydride.
The phthalimide group serves as a protecting group for the primary amine of glutamic acid. This protection is stable under many reaction conditions but can be removed when desired, typically using hydrazine.
The cyclic anhydride is the more reactive site, susceptible to nucleophilic attack. This reactivity is the basis for many of its applications. Key reactions include:
-
Hydrolysis: In the presence of water, the anhydride ring opens to form N-Phthaloyl-DL-glutamic acid.[3] This reaction is a critical consideration for storage and handling, as exposure to moisture will lead to the degradation of the anhydride.
-
Reaction with Amines: N-Phthaloyl-DL-glutamic anhydride readily reacts with primary and secondary amines to form the corresponding amides.[3] This reaction is fundamental to its use in peptide synthesis and for the derivatization of proteins.[3][4]
-
Cyclization Reactions: In the synthesis of thalidomide, the N-phthaloyl-DL-glutamic acid precursor (formed from the anhydride) undergoes cyclization to form the glutarimide ring.[2]
The following diagram illustrates the hydrolysis of N-Phthaloyl-DL-glutamic anhydride:
Caption: Hydrolysis of N-Phthaloyl-DL-glutamic anhydride.
Synthesis of N-Phthaloyl-DL-glutamic Anhydride: A Step-by-Step Protocol
The synthesis of N-Phthaloyl-DL-glutamic anhydride is typically a two-step process starting from DL-glutamic acid and phthalic anhydride. The following protocol is a representative procedure.
Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid
This initial step involves the formation of the phthalimide ring.
Materials:
-
DL-Glutamic acid
-
Phthalic anhydride
-
Pyridine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend L-glutamic acid in pyridine.[11]
-
Add an equimolar amount of phthalic anhydride to the suspension.[11]
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by TLC).[11]
-
After the reaction is complete, cool the mixture and evaporate the pyridine under reduced pressure to obtain the crude N-phthalamic acid.[11]
Step 2: Cyclization to N-Phthaloyl-DL-glutamic Anhydride
The second step involves the dehydration of the diacid to form the cyclic anhydride.
Materials:
-
Crude N-Phthaloyl-DL-glutamic acid from Step 1
-
Acetic anhydride
Procedure:
-
To the crude N-Phthaloyl-DL-glutamic acid, add acetic anhydride.[11][12]
-
Heat the mixture to reflux for a short period (e.g., 15 minutes).[12] The formation of the anhydride is typically rapid under these conditions.
-
Cool the reaction mixture to room temperature to allow for crystallization of the product.[12]
-
Collect the crystalline N-Phthaloyl-DL-glutamic anhydride by filtration.
-
Wash the collected solid with a suitable solvent, such as ethyl acetate, to remove any residual acetic anhydride and other impurities.[12]
-
Dry the product under vacuum to obtain the final N-Phthaloyl-DL-glutamic anhydride.
The following diagram outlines the synthetic workflow:
Caption: Synthetic workflow for N-Phthaloyl-DL-glutamic anhydride.
Applications in Research and Development
The utility of N-Phthaloyl-DL-glutamic anhydride spans several areas of chemical and pharmaceutical research.
Peptide Synthesis
A primary application of this reagent is in peptide synthesis.[3] The phthaloyl group acts as a protecting group for the amino functionality of glutamic acid. This allows for the selective formation of peptide bonds at the carboxylic acid groups without interference from the amine. The anhydride's reactivity enables the coupling of the protected glutamic acid to the N-terminus of a peptide chain. The phthaloyl protecting group can be subsequently removed under specific conditions that do not cleave the newly formed peptide bond.[3]
Intermediate in Drug Synthesis
As previously mentioned, N-Phthaloyl-DL-glutamic anhydride is a well-established precursor in the synthesis of thalidomide.[2] The straightforward reaction of the anhydride with an appropriate amine, followed by cyclization, provides an efficient route to the thalidomide core structure. This synthetic pathway has been the subject of numerous studies and optimizations.[1][2][13]
Protein Derivatization and Analysis
The reactivity of N-Phthaloyl-DL-glutamic anhydride with primary amines makes it a useful tool for the N-terminal derivatization of proteins.[3] This modification can alter the physicochemical properties of the protein, such as its hydrophobicity, which can be advantageous for separation and analysis by techniques like mass spectrometry.[3] It has also been implicated in Edman degradation, a method for sequencing amino acids in a peptide.[3]
Development of Novel Bioactive Molecules
The structural motifs within N-Phthaloyl-DL-glutamic anhydride can be found in various biologically active compounds. Researchers have explored its use as a starting material for the synthesis of novel molecules with potential therapeutic applications, including those targeting neurological disorders.[3] Its derivatives have been investigated for their interactions with biological targets such as calcium-sensing receptors.[3]
Safety and Handling
N-Phthaloyl-DL-glutamic anhydride is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to be a skin and eye irritant.[3] Inhalation of the dust should be avoided. Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information and handling procedures.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound.
Conclusion
N-Phthaloyl-DL-glutamic anhydride is a chemical compound with a rich history and ongoing importance in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, handling, and applications, as outlined in this guide, is essential for its safe and effective use in the laboratory and beyond.
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Ramachndran, D. et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1). [Link]
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Nguyen, T. A. et al. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development. [Link]
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Figshare. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development. [Link]
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PubChem. N-Phthaloyl-l-glutamic anhydride. [Link]
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PubChem. N-phthaloyl-L-glutamic acid. [Link]
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Al-Shemary, R. K. (2016). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. International Journal of Advanced Research. [Link]
- Google Patents. Process for the synthesis of thalidomide.
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Majeed, M. (2008). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. ResearchGate. [Link]
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SciSpace. Preparation of phthalyl-L-glutamic acid. [Link]
- Google Patents. Process for synthesis of L-glutamine.
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